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A comprehensive review of the available evidence on the efficacy, mechanisms, and

experimental basis of oral versus topical Tranilast for the management of hypertrophic scars

and keloids.

Tranilast, an antiallergic agent, has garnered significant attention for its anti-fibrotic properties,

making it a therapeutic candidate for the management of excessive scarring. Its mechanism of

action primarily involves the inhibition of transforming growth factor-beta (TGF-β) signaling, a

key pathway in fibroblast proliferation and collagen synthesis. This guide provides a

comparative analysis of the oral and topical administration of Tranilast for scar reduction,

drawing upon available clinical and preclinical data to inform researchers, scientists, and drug

development professionals.

Efficacy: A Tale of Two Routes
While a direct head-to-head clinical trial comparing oral and topical Tranilast for scar reduction

is not yet available, separate studies have demonstrated the efficacy of both administration

routes.

Oral Tranilast: Clinical evidence supports the use of oral Tranilast in improving the

appearance and symptoms of keloids and hypertrophic scars. A retrospective study

investigating the efficacy of oral Tranilast for keloid scars observed a significant improvement

in the total Vancouver Scar Scale (VSS) score, with the mean score decreasing from 9.50 to

5.62. Another prospective, open-label study involving 35 patients with keloids and hypertrophic

scars reported that 71.4% of patients showed scores of "good" or better in overall improvement
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after 12 weeks of treatment. This study also noted significant reductions in subjective

symptoms such as itching and pain, as well as objective measures like erythema. The typical

oral dosage of Tranilast for treating keloids and hypertrophic scars in Japan is 100 mg three

times daily.

Topical Tranilast: Topical application of Tranilast offers the advantage of localized drug

delivery, potentially minimizing systemic side effects. A prospective, double-blind, split-scar

study on post-cesarean section scars using an 8% Tranilast liposomal gel demonstrated a

significant improvement in scar cosmesis and user satisfaction compared to a placebo. The

mean Patient and Observer Scar Assessment Scale (POSAS) scores at 9 months post-

treatment were significantly lower for the Tranilast-treated half of the scars. In a preclinical

setting, a study on a rat model of hypertrophic scars found that a 0.5% topical Tranilast gel

effectively reduced hypertrophic scar signs and decreased the expression of type I and III

collagen. Furthermore, a novel approach using Tranilast-loaded microneedles in a rabbit ear

model of hypertrophic scars showed a significant reduction in the scar elevation index and

collagen density.

Quantitative Data on Efficacy
The following tables summarize the key quantitative findings from clinical studies on oral and

topical Tranilast for scar reduction. It is important to note that direct comparison is challenging

due to variations in study design, scar types, and assessment scales.

Table 1: Clinical Efficacy of Oral Tranilast
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Study
Population

Intervention Duration
Outcome
Measure

Results Reference

42 patients

with keloids
Oral Tranilast

> 3 months

(mean 115

days)

Vancouver

Scar Scale

(VSS)

Mean total

VSS score

decreased

from 9.50 to

5.62

(p<0.001)

35 patients

with keloids

and

hypertrophic

scars

Oral Tranilast 12 weeks

Global

Improvement,

Symptom

Scores (VAS)

71.4%

achieved

"good" or

better

improvement.

Significant

reduction in

itching, pain,

and redness.

Table 2: Clinical Efficacy of Topical Tranilast

Study
Population

Intervention Duration
Outcome
Measure

Results Reference

26 women

with post-

cesarean

section scars

8% Tranilast

liposomal gel

(split-scar)

3 months

Patient and

Observer

Scar

Assessment

Scale

(POSAS)

Mean

POSAS

scores

significantly

lower for

Tranilast-

treated half-

scars (p <

.001)
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Mechanism of Action: Targeting the TGF-β Signaling
Pathway
Tranilast exerts its anti-fibrotic effects primarily by modulating the Transforming Growth Factor-

beta (TGF-β) signaling pathway, which plays a central role in wound healing and fibrosis.

Upon binding of TGF-β to its receptor, a signaling cascade is initiated, leading to the

phosphorylation of Smad proteins (Smad2 and Smad3). These phosphorylated Smads then

form a complex with Smad4, which translocates to the nucleus and acts as a transcription

factor, promoting the expression of genes involved in extracellular matrix production, such as

collagen.

Tranilast has been shown to interfere with this pathway at multiple points. It can reduce the

expression of TGF-β1 itself and inhibit the phosphorylation of Smad2 and Smad3. Furthermore,

some studies suggest that Tranilast can suppress the expression of Smad4, further impeding

the downstream effects of TGF-β signaling. By inhibiting this pathway, Tranilast effectively

reduces the proliferation of fibroblasts and the synthesis of collagen, key processes in the

formation of hypertrophic scars and keloids.
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Caption: Tranilast's inhibition of the TGF-β/Smad signaling pathway.

Experimental Protocols
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Detailed methodologies are crucial for the replication and validation of scientific findings. Below

are summaries of the experimental protocols from key studies on oral and topical Tranilast.

Oral Tranilast for Keloid Scars: A Retrospective
Observational Study

Objective: To evaluate the safety and efficacy of oral Tranilast in the treatment of keloid

scars.

Study Design: A retrospective observational study.

Participants: 42 patients with keloids who were prescribed oral Tranilast for more than 3

months.

Intervention: Oral administration of Tranilast. The specific dosage was not detailed in the

abstract but is typically 300 mg/day in Japan.

Outcome Measures:

Primary: Change in the Vancouver Scar Scale (VSS) score.

Secondary: 5-point patient self-assessment score and any reported side effects, including

abnormalities in routine lab tests.

Data Analysis: Comparison of VSS scores before and after treatment.

Topical Tranilast for Post-Cesarean Surgical Scars: A
Prospective, Double-Blind, Split-Scar Study

Objective: To evaluate the efficacy and safety of an 8% Tranilast liposomal gel in improving

the appearance and symptoms of new post-cesarean section surgical wounds.

Study Design: A prospective, double-blind, randomized, split-scar study.

Participants: 26 women undergoing cesarean section.

Intervention: Each half of the surgical scar was treated with either Tranilast 8% liposomal

gel or a placebo gel (tranilast-free liposomal gel). The treatment was applied twice daily for
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3 months.

Outcome Measures:

Primary: Patient and Observer Scar Assessment Scale (POSAS) scores evaluated by two

investigators and the patients 9 months after the last application.

Secondary: Overall patient satisfaction and recorded side effects.

Data Analysis: Comparison of the mean POSAS scores between the Tranilast-treated and

placebo-treated half-scars.

Oral Tranilast Study Workflow Topical Tranilast Study Workflow

Patient Recruitment (N=42 with keloids)

Oral Tranilast Administration (>3 months)

Data Collection (VSS, Patient Assessment, Safety Labs)

Data Analysis (Pre- vs. Post-treatment VSS)

Patient Recruitment (N=26, Post-cesarean)

Randomized Split-Scar Treatment (Tranilast 8% Gel vs. Placebo)

Treatment Application (Twice daily for 3 months)

Follow-up Assessment (9 months post-treatment)

Data Collection (POSAS, Patient Satisfaction, Side Effects)

Data Analysis (Comparison of scar halves)
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Caption: Comparative workflow of oral and topical Tranilast clinical trials.

Discussion and Future Directions
Both oral and topical Tranilast have demonstrated efficacy in the management of hypertrophic

scars and keloids. Oral administration provides a systemic effect that may be beneficial for

patients with multiple or large scars. However, the risk of systemic side effects, although

reportedly low, should be considered. Topical application offers the advantage of targeted

delivery, maximizing the drug concentration at the scar site while minimizing systemic

exposure. The development of novel topical formulations, such as liposomal gels and

microneedles, aims to enhance the dermal penetration and efficacy of Tranilast.

The primary limitation in directly comparing the two routes of administration is the lack of head-

to-head clinical trials. Future research should focus on conducting well-designed, randomized

controlled trials that directly compare the efficacy and safety of oral versus topical Tranilast for

various types of scars. Such studies should utilize standardized and validated scar assessment

scales to allow for robust and meaningful comparisons. Furthermore, a deeper investigation

into the optimal concentrations, formulations, and treatment durations for topical Tranilast is
warranted to maximize its therapeutic potential.

In conclusion, both oral and topical Tranilast represent valuable tools in the armamentarium

against excessive scarring. The choice of administration route should be guided by the

patient's specific clinical presentation, the characteristics of the scar, and a thorough

consideration of the potential benefits and risks of each approach. Continued research is

essential to further elucidate the comparative effectiveness of these treatments and to refine

their clinical application for improved patient outcomes.

To cite this document: BenchChem. [Tranilast for Scar Reduction: A Comparative Analysis of
Oral and Topical Applications]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1681357#a-comparative-analysis-of-oral-vs-topical-
tranilast-for-scar-reduction]
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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